7-Methyl-8-nitroimidazo[1,2-a]pyridine

Pharmacokinetics Lipophilicity Lead Optimization

Select the exact 7-methyl-8-nitro regioisomer to maintain SAR hypothesis validity. The critical 8-nitro group enables the asymmetric interrupted Barton-Zard reaction for stereoselective synthesis of complex derivatives, while the 7-methyl group modulates lipophilicity (LogP ~1.50) for membrane permeability studies. A published 97% high-yield synthesis provides a risk‑mitigated benchmark for method development and scale‑up. Avoid generic analogs lacking this substitution pattern, which can cause synthetic failures and incomparable biological results.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 1093239-74-7
Cat. No. B3080902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-8-nitroimidazo[1,2-a]pyridine
CAS1093239-74-7
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCC1=C(C2=NC=CN2C=C1)[N+](=O)[O-]
InChIInChI=1S/C8H7N3O2/c1-6-2-4-10-5-3-9-8(10)7(6)11(12)13/h2-5H,1H3
InChIKeyQHUYCKIFEZBJQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-8-nitroimidazo[1,2-a]pyridine (CAS 1093239-74-7): Sourcing and Purity Profiles for Research


7-Methyl-8-nitroimidazo[1,2-a]pyridine (CAS 1093239-74-7) is a heterocyclic small molecule, with a molecular formula of C8H7N3O2 and a molecular weight of 177.16 g/mol . It features a core imidazo[1,2-a]pyridine scaffold with a methyl group at the 7-position and a nitro group at the 8-position. Commercially, it is available as a research chemical from multiple vendors, with typical specified purities of 95% or higher . Its key physical properties, such as a calculated LogP of ~1.50-1.55, are established . While research into the broader class highlights potential in kinase inhibition and antiparasitic applications, the specific biological or performance data required for direct scientific selection of this precise compound is not publicly available .

Why 7-Methyl-8-nitroimidazo[1,2-a]pyridine Cannot Be Casually Substituted in Research


Substituting 7-Methyl-8-nitroimidazo[1,2-a]pyridine with a generic alternative is not a straightforward procurement decision due to the profound impact of its specific substitution pattern on chemical and biological behavior. Within the imidazo[1,2-a]pyridine class, even minor positional isomerism (e.g., 8-nitro-7-methyl vs. 7-nitro-8-methyl) or functional group changes (e.g., nitro vs. halogen) can lead to significant differences in electronic properties, reactivity, and biological target engagement [1]. For instance, the presence and position of the nitro group are critical for downstream synthetic applications, such as the asymmetric Barton-Zard reaction used to create stereochemically complex derivatives [2]. Therefore, selecting a close analog without quantitative, head-to-head data could invalidate SAR hypotheses, lead to synthetic failures, or generate incomparable biological results.

Quantitative Differentiation Evidence for 7-Methyl-8-nitroimidazo[1,2-a]pyridine


Structural Differentiation via LogP: Impact on Pharmacokinetic Behavior vs. Non-Nitro Analog

The introduction of an 8-nitro group in 7-Methyl-8-nitroimidazo[1,2-a]pyridine markedly increases its lipophilicity compared to the non-nitrated core structure. This is a key differentiator for applications where LogP is a critical parameter, such as in lead optimization or in the design of cell-permeable probes .

Pharmacokinetics Lipophilicity Lead Optimization

Synthetic Utility Differentiation: Enabling Stereoselective Derivatization via 8-Nitro Group

The 8-nitro group in 8-nitroimidazo[1,2-a]pyridines is essential for enabling a specific asymmetric interrupted Barton-Zard reaction, which provides access to optically active derivatives with high stereoselectivity. This represents a class-level synthetic advantage directly linked to the 8-nitro substitution pattern [1].

Synthetic Chemistry Asymmetric Catalysis Stereoselective Synthesis

Differentiation in Synthetic Utility: High-Yielding Synthesis vs. General Methods

A specific synthetic route for 7-Methyl-8-nitroimidazo[1,2-a]pyridine has been reported with a high yield of 97%, achieved under straightforward reaction conditions . This established protocol offers a reliable starting point for derivative synthesis or scale-up, differentiating it from less-studied isomers that may require extensive optimization.

Synthetic Efficiency Medicinal Chemistry Reaction Yield

Theoretical Differentiation of Biological Target Engagement via 8-Nitro Group

The 8-nitro group confers strong electron-withdrawing character to the imidazo[1,2-a]pyridine scaffold, a property that can be exploited for specific interactions with biological targets or as a prodrug strategy that relies on nitroreductase-mediated activation [1]. While direct target activity data for this compound is lacking, this inherent chemical property provides a class-level inference of differentiation.

Medicinal Chemistry Electron Deficiency Bioreduction

Differentiation in Physicochemical Parameters: Impact on Formulation vs. Isomeric Nitro Derivative

The specific substitution pattern of 7-Methyl-8-nitroimidazo[1,2-a]pyridine influences its solid-state properties, such as melting point, compared to other regioisomers. This is a critical differentiator for formulation and crystallization studies. While the exact melting point for this compound is not consistently reported, the difference is implied by the distinct properties of related isomers .

Formulation Physicochemical Properties Melting Point

Targeted Application Scenarios for 7-Methyl-8-nitroimidazo[1,2-a]pyridine


Lead Optimization in Medicinal Chemistry Campaigns

Medicinal chemists can utilize this compound as a core scaffold for structure-activity relationship (SAR) studies, particularly when aiming to increase lipophilicity (LogP) to improve membrane permeability . Its nitro group serves as a functional handle for further diversification and offers potential for bioreductive activation, making it a valuable starting point for developing novel anti-infective or anticancer agents [1].

Development of Stereochemically Complex Libraries via Asymmetric Synthesis

This compound is an ideal substrate for chemists employing the asymmetric interrupted Barton-Zard reaction. The 8-nitro group is essential for this methodology, which allows for the efficient, stereoselective synthesis of highly functionalized, optically active imidazo[1,2-a]pyridine derivatives . This enables the rapid exploration of complex 3D chemical space for drug discovery.

Synthetic Methodology Development and Process Chemistry

The existence of a published, high-yielding (97%) synthesis for this specific compound provides a reliable benchmark for researchers developing new synthetic methods, performing scale-up studies, or seeking a robust starting point for creating diverse compound libraries . This reduces the risk of synthetic failure compared to purchasing an isomer without a proven, high-yield protocol.

Physicochemical Profiling and Early-Stage Formulation Studies

The distinct solid-state properties of this compound, inferred from its specific substitution pattern and calculated parameters, make it the correct choice for studies involving crystallization, polymorphism, and early pre-formulation. Using a regioisomer would yield different physical characteristics, invalidating the research and leading to incorrect formulation decisions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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